Repinotan hydrochloride

Beschreibung

Eigenschaften

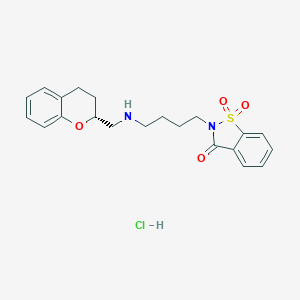

IUPAC Name |

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKYREHZJIHPML-UNTBIKODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932465 | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144980-77-8 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144980-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bay x 3702 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REPINOTAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Repinotan Hydrochloride: A Deep Dive into its Central Nervous System Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] Initially investigated for depression, its significant neuroprotective properties steered its development towards treating acute ischemic stroke and traumatic brain injury.[4][5] Although clinical trials in stroke did not demonstrate sufficient efficacy to proceed to market, the underlying mechanisms of action in the central nervous system (CNS) provide valuable insights for neuroprotective drug development.[1][6][7] This technical guide delineates the core mechanism of action of Repinotan hydrochloride, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: 5-HT1A Receptor Agonism

Repinotan's primary mechanism of action is its high-affinity binding to and activation of both presynaptic and postsynaptic 5-HT1A receptors in the CNS.[1][2] This interaction initiates a cascade of intracellular events that collectively contribute to its neuroprotective effects. The binding of Repinotan to the 5-HT1A receptor has been quantified in various preclinical models, demonstrating its high potency and selectivity.

Quantitative Data: Receptor Binding Affinity and Neuroprotective Efficacy

The affinity of Repinotan for the 5-HT1A receptor has been determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of its binding potency. The neuroprotective efficacy has been quantified in animal models of stroke and traumatic brain injury by measuring the reduction in infarct volume.

| Parameter | Species/Tissue | Value | Reference |

| Binding Affinity (Ki) | |||

| Calf Hippocampus | 0.19 nM | [8] | |

| Rat Cortex | 0.25 nM | [8] | |

| Human Cortex | 0.25 nM | [8] | |

| Rat Hippocampus | 0.59 nM | [8] | |

| Neuroprotective Efficacy | Model | Dose | Infarct Volume Reduction |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 µg/kg (i.v. bolus) | 73% | |

| pMCAO | 3 and 10 µg/kg/h (i.v. infusion) | 65% | |

| pMCAO (delayed administration, 5h post-occlusion) | 10 µg/kg/h | 43% | |

| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h | 97% | |

| tMCAO (delayed administration, 5h post-occlusion) | 10 µg/kg/h | 81% | |

| Acute Subdural Hematoma | 3 and 10 µg/kg/h | 65% | |

| Acute Subdural Hematoma (delayed administration, 5h post-occlusion) | 3 µg/kg/h | 54% |

Signaling Pathways and Downstream Effects

The activation of the 5-HT1A receptor by Repinotan triggers a series of downstream signaling events, leading to both immediate and long-term neuroprotective effects.

Primary Signaling Pathway: Neuronal Hyperpolarization and Reduced Excitotoxicity

The most immediate consequence of 5-HT1A receptor activation by Repinotan is the stimulation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2] This leads to an efflux of potassium ions from the neuron, resulting in hyperpolarization of the cell membrane.[1][2] This hyperpolarized state increases the threshold for neuronal firing, thereby reducing neuronal activity and decreasing the release of the excitatory neurotransmitter glutamate (B1630785).[1][9] This reduction in glutamate release is a critical component of Repinotan's neuroprotective effect, as it mitigates the excitotoxic cascade that leads to neuronal death in ischemic and traumatic brain injuries.[8]

Secondary Signaling Pathways: Modulation of Apoptosis and Neurotrophic Factors

Beyond its immediate effects on neuronal excitability, Repinotan also influences intracellular signaling cascades that regulate cell survival and death.[6][9] Experimental studies have shown that Repinotan can:

-

Suppress Caspase-3 Activity: Through the activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase Cα (PKCα) pathways, Repinotan can inhibit the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][10]

-

Modulate Neurotrophic and Protective Factors: Repinotan has been shown to affect the levels of the anti-apoptotic protein Bcl-2, the serotonergic glial growth factor S-100β, and Nerve Growth Factor (NGF), all of which play roles in neuronal survival and plasticity.[1][2]

Experimental Protocols

The following are generalized yet detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound like Repinotan for the 5-HT1A receptor.

1. Materials:

-

Receptor Source: Membranes from cells expressing human 5-HT1A receptors (e.g., CHO, HEK293) or from rat brain tissue rich in these receptors (e.g., hippocampus).

-

Radioligand: A tritiated 5-HT1A receptor agonist or antagonist, such as [³H]8-OH-DPAT.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

2. Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of Repinotan. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the Repinotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Repinotan - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A randomized, double-blind, placebo-controlled trial to evaluate the efficacy, safety, tolerability, and pharmacokinetic/pharmacodynamic effects of a targeted exposure of intravenous repinotan in patients with acute ischemic stroke: modified Randomized Exposure Controlled Trial (mRECT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repinotan, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Repinotan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Repinotan hydrochloride, a potent and selective 5-HT1A receptor agonist. The document outlines the synthetic pathways, detailed experimental protocols, and purification methodologies critical for obtaining high-purity this compound suitable for research and development purposes.

Introduction

This compound, chemically known as (R)-2-(4-((2-isochroman)methylamino)butyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride, is a full agonist at the serotonin (B10506) 5-HT1A receptor.[1][2] Its neuroprotective properties have been investigated for potential therapeutic applications in conditions such as stroke and traumatic brain injury.[3] The synthesis of this chiral molecule involves a multi-step process requiring careful control of stereochemistry and purification to ensure the desired enantiomer is obtained with high purity.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into the preparation of two key intermediates: the chiral (R)-2-aminomethylchroman and the 4-bromobutylsaccharin side chain, followed by their coupling and final conversion to the hydrochloride salt.

A representative synthetic scheme is presented below.

Experimental Protocols

Synthesis of (R)-2-Aminomethylchroman (VI)

Step 1: Synthesis of N-((S)-1-Phenylethyl)-chroman-2-carboxamide (IV)

-

Activation of Chroman-2-carboxylic acid (I): Chroman-2-carboxylic acid (I) is reacted with thionyl chloride to form the corresponding acid chloride (II).

-

Amide Formation: The acid chloride (II) is then treated with (S)-phenethylamine (III) to yield a mixture of diastereomeric amides.

-

Diastereomeric Resolution: The desired (R,S)-diastereomer (IV) is separated from the mixture by fractional crystallization from ethanol. The undesired diastereomer can be epimerized and recycled.

Step 2: Reduction to Amine (V)

The isolated amide (IV) is reduced using a suitable reducing agent, such as diborane in tetrahydrofuran (B95107) (THF), to yield the amine (V).

Step 3: Hydrogenation to (R)-2-Aminomethylchroman (VI)

The amine (V) is subjected to catalytic hydrogenation over palladium on charcoal (Pd/C) to remove the phenylethyl group, affording the optically pure (R)-2-aminomethylchroman (VI).

Synthesis of 4-Bromobutylsaccharin (VII)

4-Bromobutylsaccharin (VII) is prepared by the alkylation of saccharin sodium salt with 1,4-dibromobutane.

Synthesis of this compound

-

Alkylation: The optically pure (R)-2-aminomethylchroman (VI) is alkylated with 4-bromobutylsaccharin (VII) to yield the free base of Repinotan.

-

Salt Formation: The free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate this compound. The product is isolated by filtration.

Purification

High purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. The primary methods for purifying this compound are crystallization and chromatography.

Crystallization

Crystallization is a key step in the purification of the final product and for the separation of diastereomeric intermediates.

Protocol for Recrystallization of this compound:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at an elevated temperature (e.g., 70°C)[4].

| Parameter | Value/Condition | Reference |

| Crystallization Solvent | Ethanol | [4] |

| Purity Achieved | >98% (chemical) | [4] |

| Optical Purity | >99% e.e. | [4] |

Table 1: Crystallization Parameters for this compound.

Chromatographic Purification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is employed for both purification and analytical assessment of purity.

Chiral HPLC for Enantiomeric Purity:

The enantiomeric excess (e.e.) of Repinotan and its chiral intermediates is determined using chiral HPLC. A common stationary phase for this purpose is Chiralpak AD®.[4]

| Parameter | Condition | Reference |

| Stationary Phase | Chiralpak AD® | [4] |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a basic additive (e.g., diethylamine) for basic compounds. | [5] |

| Detection | UV at a suitable wavelength (e.g., 272 or 279 nm). |

Table 2: Typical Chiral HPLC Parameters.

Impurity Profile

During the synthesis of this compound, several process-related impurities and degradation products can be formed. These include diastereomers, starting materials, and by-products from side reactions. A thorough impurity profiling is essential for quality control.

| Impurity Type | Potential Source |

| Diastereomers | Incomplete resolution of the N-((S)-1-Phenylethyl)-chroman-2-carboxamide intermediate. |

| Unreacted Intermediates | Incomplete reaction in the alkylation step (unreacted (R)-2-aminomethylchroman or 4-bromobutylsaccharin). |

| Over-alkylation Products | Reaction of the product with the alkylating agent. |

| Degradation Products | Hydrolysis of the saccharin moiety in alkaline or neutral aqueous solutions. |

Table 3: Potential Impurities in this compound Synthesis.

Signaling Pathway and Experimental Workflow

Repinotan is a 5-HT1A receptor agonist. The activation of this receptor triggers a cascade of intracellular signaling events.

A typical experimental workflow for the synthesis and purification of an active pharmaceutical ingredient like this compound is outlined below.

Conclusion

The synthesis and purification of this compound require a well-defined, multi-step process with stringent control over stereochemistry and purity. The methods outlined in this guide, including the synthetic route via key chroman and saccharin intermediates, and purification by crystallization and chromatography, provide a robust framework for obtaining this potent 5-HT1A agonist for research and development activities. Adherence to detailed experimental protocols and thorough analytical characterization are paramount to ensure the quality and reliability of the final compound.

References

Repinotan Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective 5-HT1A receptor full agonist that was the subject of significant research and development efforts, primarily for its neuroprotective potential in acute ischemic stroke and traumatic brain injury. Despite promising preclinical evidence demonstrating its ability to reduce neuronal damage, repinotan ultimately failed to show sufficient efficacy in pivotal clinical trials, leading to the discontinuation of its development for these indications. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to repinotan hydrochloride.

Introduction

This compound, an aminomethylchroman derivative, was first synthesized by Bayer Healthcare AG in the early 2000s.[1] It emerged from a research program aimed at developing compounds with high affinity and selectivity for the 5-HT1A receptor.[2] Initially investigated as an oral treatment for depression, its development focus shifted to its potential as a neuroprotective agent for acute neurological conditions such as ischemic stroke and traumatic brain injury, administered intravenously.[1][3]

Discovery and Development History

The development of repinotan was underpinned by the hypothesis that activation of 5-HT1A receptors could confer neuroprotection in the context of ischemic injury. Preclinical studies in various animal models of stroke and brain injury showed that repinotan could significantly reduce infarct volume and improve functional outcomes.[4][5][6] These encouraging results propelled the compound into clinical development.

Phase I studies in healthy volunteers established the pharmacokinetic profile and safety of intravenously administered repinotan.[7] Subsequently, Phase II clinical trials, such as the BRAINS study, were conducted to assess its safety, tolerability, and dose-response in patients with acute ischemic stroke.[8] While the drug was generally well-tolerated, with a predictable side-effect profile, it did not demonstrate a statistically significant improvement in clinical outcomes compared to placebo.[8][9] A large, randomized, double-blind, placebo-controlled Phase III trial (NCT00044915) was initiated to further evaluate the efficacy and safety of repinotan in acute ischemic stroke patients.[10] However, due to insufficient efficacy, the development of repinotan for stroke and traumatic brain injury was ultimately halted.[1]

Despite its failure in the neurology space, research has continued to explore other potential applications for repinotan, such as its ability to counteract opioid-induced respiratory depression.[1][11]

Mechanism of Action

Repinotan is a high-affinity, selective, full agonist of the 5-HT1A receptor subtype.[2][12] Its neuroprotective effects are believed to be mediated through a multi-faceted mechanism of action initiated by the activation of both pre- and post-synaptic 5-HT1A receptors.[4][13]

The primary mechanism involves the activation of G protein-coupled inwardly rectifying K+ channels (GIRKs).[4][13] This leads to neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[4][13] By mitigating glutamate-induced excitotoxicity, repinotan protects neurons from overexcitation and subsequent cell death, a key pathological process in ischemic brain injury.[12]

Beyond this primary mechanism, experimental studies have indicated that repinotan influences several downstream signaling pathways involved in cell survival and apoptosis. These include:

-

Activation of the PI3K/Akt pathway: This pro-survival pathway is known to inhibit apoptosis.[12]

-

Modulation of Bcl-2 family proteins: Repinotan has been shown to affect the expression of the anti-apoptotic protein Bcl-2.[13]

-

Inhibition of Caspase-3 activity: Repinotan can suppress the activity of this key executioner caspase in the apoptotic cascade, an effect potentially mediated through the MAPK and PKCα signaling pathways.[13]

-

Increased release of neurotrophic factors: Repinotan has been observed to increase the release of nerve growth factor (NGF) and the serotonergic glial growth factor S-100beta.[13]

These interconnected pathways contribute to the overall neuroprotective profile of repinotan observed in preclinical models.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species/Tissue | Ki (nM) | Reference |

| 5-HT1A | Calf Hippocampus | 0.19 | [14] |

| 5-HT1A | Rat Cortex | 0.25 | [14] |

| 5-HT1A | Human Cortex | 0.25 | [14] |

| 5-HT1A | Rat Hippocampus | 0.59 | [14] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Population | Value | Reference |

| Half-life (t½) | Healthy Young and Elderly Subjects | 0.8 - 1.8 hours | [15] |

| Time to Steady State (Css) | Healthy Volunteers (IV infusion) | 4 - 6 hours | [15] |

| Metabolism | Humans | Primarily by CYP2D6 | [1][16] |

| Elimination Half-life (Extensive Metabolizers) | Healthy Male Volunteers | ~1 hour | [7] |

| Elimination Half-life (Poor Metabolizers) | Healthy Male Volunteers | Up to 11 hours (mean) | [7] |

Table 3: Preclinical Efficacy in Stroke Models

| Animal Model | Dosing Regimen | Infarct Volume Reduction | Reference |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 µg/kg (IV bolus) | 73% | [5] |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 3 and 10 µg/kg/h (IV infusion) | 65% | [5] |

| Permanent Middle Cerebral Artery Occlusion (pMCAO) | 10 µg/kg/h (IV infusion, delayed 5h) | 43% | [5] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h (IV infusion, immediate) | 97% | [5] |

| Transient Middle Cerebral Artery Occlusion (tMCAO) | 10 µg/kg/h (IV infusion, delayed 5h) | 81% | [5] |

| Acute Subdural Hematoma | 3 and 10 µg/kg/h (IV infusion) | 65% | [5] |

| Acute Subdural Hematoma | 3 µg/kg/h (IV infusion, delayed 5h) | 54% | [5] |

Table 4: Clinical Trial Dosing

| Study | Indication | Dosing Regimen | Reference |

| BRAINS Study (Phase II) | Acute Ischemic Stroke | 0.5, 1.25, or 2.5 mg/day (continuous IV infusion for 72h) | [8] |

| Phase III Trial (NCT00044915) | Acute Ischemic Stroke | 1.25 mg (total dose) | [10] |

| Traumatic Brain Injury Study | Severe Traumatic Brain Injury | 0.5, 1.25, or 2.50 mg/day (continuous IV infusion for 7 days) | [17] |

Experimental Protocols

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.

Methodology:

-

Tissue Preparation: Membranes are prepared from calf hippocampus, rat cortex, or human cortex, tissues known to have a high density of 5-HT1A receptors.

-

Radioligand: A radiolabeled 5-HT1A receptor antagonist, such as [3H]8-OH-DPAT, is used.

-

Assay: The tissue membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of repinotan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models of Ischemic Stroke

Objective: To evaluate the neuroprotective efficacy of repinotan in reducing infarct volume following an ischemic event.

Methodology (Middle Cerebral Artery Occlusion - MCAO):

-

Animal Model: Male Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure (Transient MCAO):

-

A midline incision is made in the neck to expose the common carotid artery.

-

A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

-

-

Surgical Procedure (Permanent MCAO):

-

The middle cerebral artery is permanently occluded by electrocoagulation or ligation.

-

-

Drug Administration: this compound or vehicle is administered intravenously as a bolus injection or continuous infusion at various time points before, during, or after the ischemic insult.

-

Outcome Assessment:

-

After a survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed.

-

The brains are sectioned and stained with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to delineate the infarct area.

-

The infarct volume is quantified using image analysis software.

-

Clinical Trial in Acute Ischemic Stroke (BRAINS Study)

Objective: To assess the safety, tolerability, and dose of repinotan in patients with acute ischemic stroke.[8]

Methodology:

-

Study Design: A double-blind, placebo-controlled, randomized, multicenter Phase II study.[8]

-

Patient Population: Patients with acute hemispheric ischemia and a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25.[8]

-

Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or repinotan at doses of 0.5, 1.25, or 2.5 mg/day for 72 hours.[8]

-

Treatment Window: Treatment was initiated within six hours of symptom onset.[8]

-

Outcome Measures:

-

Primary: Safety and tolerability, assessed by monitoring adverse events, vital signs, and laboratory parameters.

-

Secondary: Efficacy was evaluated at four weeks and three months using neurological and functional outcome scales.[8]

-

Visualizations

Signaling Pathways of Repinotan

Caption: Repinotan's neuroprotective signaling cascade.

Experimental Workflow for Preclinical MCAO Studies

Caption: Workflow of preclinical MCAO experiments.

Conclusion

This compound represents a case study in the challenges of translating promising preclinical neuroprotective effects into clinical efficacy. While the compound demonstrated a clear mechanism of action and robust effects in animal models of stroke and traumatic brain injury, it ultimately failed to meet its primary endpoints in human trials for these indications. The development history of repinotan underscores the complexities of developing drugs for acute neurological emergencies and highlights the translational gap that often exists between preclinical and clinical research in this field. Nevertheless, the extensive research conducted on repinotan has contributed valuable insights into the role of the 5-HT1A receptor in neuronal injury and survival, and ongoing investigations may yet identify alternative therapeutic applications for this potent and selective agonist.

References

- 1. Repinotan - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective 5-HT(1A) receptor agonist repinotan HCl attenuates histopathology and spatial learning deficits following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of escalating doses of intravenous repinotan in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Repinotan, a selective 5-HT1A-R-agonist, antagonizes morphine-induced ventilatory depression in anesthetized rats [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Effect of gender and age on the pharmacokinetics of repinotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of interethnic differences in repinotan pharmacokinetics by using population approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Repinotan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride (BAY x 3702) is a potent and highly selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.[3][4][5][6] This technical guide provides an in-depth overview of the in vitro pharmacological properties of Repinotan hydrochloride, including its receptor binding affinity, functional activity, and associated signaling pathways. The information is presented to support further research and drug development efforts.

Core Pharmacological Profile

This compound's primary mechanism of action is its high-affinity binding to and activation of the 5-HT1A receptor. This interaction initiates a cascade of intracellular events that are believed to underlie its neuroprotective effects.

Data Presentation

The following tables summarize the quantitative data on the in vitro pharmacology of this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Radioligand | Tissue/Cell Line | Species | K i (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Calf Hippocampus | Bovine | 0.19 | [1] |

| 5-HT1A | [³H]8-OH-DPAT | Rat Cortex | Rat | 0.25 | [1] |

| 5-HT1A | [³H]8-OH-DPAT | Human Cortex | Human | 0.25 | [1] |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Rat | 0.59 | [1] |

Note: Data for off-target binding affinities are not extensively available in the public domain, though Repinotan is reported to be highly selective for the 5-HT1A receptor.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Assay | CHO-h5-HT1A | EC50 | Data not available | |

| GTPγS Binding Assay | HEK293-h5-HT1A | EC50 | Data not available |

Signaling Pathways

Activation of the 5-HT1A receptor by this compound triggers several downstream signaling cascades, contributing to its neuroprotective effects.

Primary Signaling Mechanism

The principal neuroprotective mechanism of Repinotan is thought to be neuronal hyperpolarization. This is achieved through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels upon binding to both pre- and post-synaptic 5-HT1A receptors.[3][4] This hyperpolarization leads to an inhibition of neuronal firing and a reduction in the release of the excitatory neurotransmitter glutamate, thereby protecting neurons from overexcitation.[3][4]

Secondary Signaling Pathways

Experimental studies indicate that Repinotan also modulates other intracellular pathways involved in cell survival and apoptosis.[3] It has been shown to suppress the activity of caspase-3, a key executioner enzyme in apoptosis, through the activation of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C alpha (PKCα) pathways.[3][7]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays and can be adapted for the specific characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT)

-

Receptor Source: Rat hippocampal membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters (e.g., Whatman GF/B)

Procedure:

-

Membrane Preparation:

-

Homogenize rat hippocampus in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound.

-

Use a single, fixed concentration of [³H]8-OH-DPAT (typically at or near its Kd value).

-

Prepare triplicate tubes for total binding (no competitor), non-specific binding (with 10 µM serotonin), and for each concentration of this compound.

-

Add the membrane preparation (typically 50-100 µg of protein) to each tube.

-

-

Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, which is a functional consequence of activating Gi/o-coupled receptors like 5-HT1A.

Objective: To determine the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Test Compound: this compound

-

Stimulant: Forskolin (B1673556)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kit.

Procedure:

-

Cell Preparation:

-

Culture CHO-h5-HT1A cells to confluence.

-

Detach cells, centrifuge, and resuspend in assay buffer at the desired concentration.

-

-

Assay Setup:

-

Plate the cells in a 96- or 384-well plate.

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells and pre-incubate.

-

-

Stimulation: Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of this compound.

-

Determine the EC50 value from the curve.

-

Functional Assay: [³⁵S]GTPγS Binding

This assay measures the activation of G proteins by this compound, an early event in the GPCR signaling cascade.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating the binding of [³⁵S]GTPγS to G proteins.

Materials:

-

Test Compound: this compound

-

Radioligand: [³⁵S]GTPγS

-

Receptor Source: Membranes from HEK293 cells expressing the human 5-HT1A receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.

-

GDP (Guanosine diphosphate)

-

Instrumentation: Scintillation counter, filtration apparatus, glass fiber filters.

Procedure:

-

Membrane Preparation: Prepare membranes from HEK293-h5-HT1A cells as described in the radioligand binding assay protocol.

-

Assay Setup:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, GDP, and the this compound dilutions.

-

-

Initiation and Incubation:

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Termination and Separation:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the stimulated [³⁵S]GTPγS binding against the concentration of this compound.

-

Determine the EC50 and Emax values from the curve.

-

Conclusion

This compound is a high-affinity, selective full agonist for the 5-HT1A receptor. Its in vitro profile is characterized by potent binding to the receptor and the activation of downstream signaling pathways associated with neuroprotection. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and similar compounds, aiding in the discovery and development of novel therapeutics targeting the 5-HT1A receptor. Further studies are warranted to generate a more complete off-target binding profile and to quantify its functional potency in standardized assays.

References

- 1. scispace.com [scispace.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The G protein-coupled 5-HT1A receptor causes suppression of caspase-3 through MAPK and protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Repinotan Hydrochloride: A Technical Guide to its Neuroprotective Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repinotan (B170810) hydrochloride (BAY x 3702) is a highly selective and potent full agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] It has demonstrated significant neuroprotective effects in various preclinical experimental models of ischemic stroke and traumatic brain injury, including permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO).[1][3][4][5] The neuroprotective properties of Repinotan are directly mediated through the 5-HT1A receptor, as its effects are blocked by specific antagonists like WAY 100635.[1][3][4] While initial preclinical data were promising, suggesting a therapeutic window of at least 5 hours post-injury in animal models, clinical trials in acute ischemic stroke patients did not demonstrate efficacy.[1][2][3] This guide provides an in-depth technical overview of the core molecular signaling pathways implicated in Repinotan's neuroprotective action, supported by quantitative data and detailed experimental methodologies.

Core Neuroprotective Signaling Pathways

The neuroprotective effects of Repinotan hydrochloride are multifactorial, stemming from its primary action on the 5-HT1A receptor and cascading into downstream pathways that mitigate excitotoxicity and inhibit apoptosis.

Primary Mechanism: Attenuation of Excitotoxicity

The principal and most immediate neuroprotective mechanism of Repinotan involves the modulation of neuronal excitability.[1][2][4]

-

5-HT1A Receptor Activation: Repinotan binds to both presynaptic and postsynaptic 5-HT1A receptors.[1][2][4]

-

GIRK Channel Activation: This binding activates G protein-coupled inwardly rectifying potassium (K+) channels.[1][2][4]

-

Neuronal Hyperpolarization: The opening of these K+ channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane.[1][2][4]

-

Reduced Glutamate Release: This hyperpolarized state increases the threshold for neuronal firing, thereby inhibiting the excessive release of the excitatory neurotransmitter glutamate, a key mediator of ischemic cell death.[1][2][4]

References

- 1. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. scispace.com [scispace.com]

- 5. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on BAY x 3702 (Repinotan)

Introduction

BAY x 3702, also known as Repinotan (B170810), is a potent and selective full agonist of the serotonin (B10506) 5-HT1A receptor.[1][2][3][4] Developed by Bayer, this aminomethylchroman derivative has been extensively investigated for its neuroprotective properties, particularly in the context of acute ischemic stroke and traumatic brain injury.[5][6] Repinotan readily crosses the blood-brain barrier, allowing for rapid distribution to the central nervous system.[2][7] While it showed promise in preclinical studies, its development for stroke was halted after Phase II/III clinical trials did not demonstrate sufficient efficacy.[2][6][8] However, research into its other potential applications, such as counteracting opioid-induced respiratory depression, has continued.[2]

Pharmacology and Mechanism of Action

Repinotan's primary mechanism of action is as a high-affinity, selective, and full agonist at the 5-HT1A receptor subtype.[1][2][3] Its neuroprotective effects are believed to be mediated through several interconnected pathways initiated by the activation of this receptor.

The binding of Repinotan to both presynaptic and postsynaptic 5-HT1A receptors leads to the activation of G protein-coupled inwardly rectifying potassium (K+) channels.[2][8][9] This results in neuronal hyperpolarization, which in turn inhibits neuron firing and reduces the release of the excitatory neurotransmitter glutamate.[2][8][9] This reduction in glutamate-induced excitotoxicity is a key aspect of its neuroprotective effect.[10]

Beyond this primary mechanism, Repinotan has been shown to influence several downstream signaling cascades and cellular processes:

-

Anti-apoptotic Pathways: Repinotan has been reported to activate the anti-apoptotic phosphatidylinositol 3-kinase (PI-3K) pathway.[1][4] It also affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3 through MAPK and PKCα signaling.[8][9][11]

-

Neurotrophic Factor Modulation: The compound has been shown to increase the release of the neurite extension factor S-100 beta and Nerve Growth Factor (NGF).[1][8][9][11][12]

-

Dopaminergic System Modulation: Repinotan increases the activity of dopamine (B1211576) neurons in the ventral tegmental area and dopamine release in the medial prefrontal cortex.[2]

The following diagram illustrates the proposed signaling pathway of Repinotan.

Caption: Proposed signaling pathway of Repinotan (BAY x 3702).

Quantitative Data

Binding Affinities (Ki values)

Repinotan demonstrates high affinity for the 5-HT1A receptor and lower affinity for other receptor types.

| Receptor | Tissue Source | Ki (nM) |

| 5-HT1A | Calf Hippocampus | 0.19[13] |

| Rat Cortex | 0.25[13] | |

| Human Cortex | 0.25[13] | |

| Rat Hippocampus | 0.59[13] | |

| 5-HT7 | - | 6[13] |

| α1-adrenergic | - | 6[13] |

| α2-adrenergic | - | 7[13] |

| 5-HT1D | - | 36[13] |

| Dopamine D2 | - | 48[13] |

| Dopamine D4 | - | 91[13] |

| Sigma sites | - | 176[13] |

| 5-HT2C | - | 310[13] |

Efficacy in Animal Models of Stroke and Traumatic Brain Injury

Repinotan has shown significant neuroprotective efficacy in various animal models.

| Model | Administration | Dose | Timing of Administration | Effect (Infarct Volume Reduction) |

| Permanent Middle Cerebral Artery Occlusion | Intravenous Bolus | 3 µg/kg | - | 73%[14] |

| Intravenous Infusion | 3 µg/kg/hour | - | 65%[14] | |

| Intravenous Infusion | 10 µg/kg/hour | - | 65%[14] | |

| Intravenous Infusion | 10 µg/kg/hour | Delayed by 5 hours | 43%[14] | |

| Transient Middle Cerebral Artery Occlusion | Intravenous Infusion | 10 µg/kg/hour | Immediately after occlusion | 97%[14] |

| Intravenous Infusion | 10 µg/kg/hour | Delayed by 5 hours | 81%[14] | |

| Acute Subdural Hematoma | Intravenous Infusion | 3 µg/kg/hour | - | 65%[14] |

| Intravenous Infusion | 10 µg/kg/hour | - | 65%[14] | |

| Intravenous Infusion | 3 µg/kg/hour | Delayed by 5 hours | 54%[14] |

Pharmacokinetic Parameters

| Parameter | Species | Value |

| Half-life (t1/2) | Rat | 0.6 hours[13] |

| Rhesus Monkey | 0.4 hours[13] | |

| Blood-Brain Barrier | - | Freely crosses[2][7] |

Experimental Protocols

Animal Models of Stroke and Traumatic Brain Injury

The neuroprotective effects of Repinotan were evaluated in established animal models of focal cerebral ischemia and traumatic brain injury.

-

Permanent Middle Cerebral Artery Occlusion (pMCAO): This model involves the permanent blockage of the middle cerebral artery, leading to a consistent and reproducible infarct in the brain. The efficacy of Repinotan was assessed by administering it as a triple bolus injection or a continuous intravenous infusion.[14]

-

Transient Middle Cerebral Artery Occlusion (tMCAO): In this model, the middle cerebral artery is temporarily occluded and then reperfused, mimicking the conditions of some human strokes. Repinotan was administered immediately after occlusion or with a delay to evaluate its therapeutic window.[14]

-

Acute Subdural Hematoma: This model of traumatic brain injury involves the induction of a hematoma in the subdural space. The neuroprotective effect of Repinotan was quantified by the reduction in infarct volume.[14]

The following diagram outlines a general experimental workflow for these animal studies.

Caption: General experimental workflow for in vivo neuroprotection studies.

In Vitro Apoptosis Assays

The anti-apoptotic effects of Repinotan were investigated in primary neuronal cultures.

-

Cell Culture: Primary cultures of hippocampal and cortical neurons were established.[15]

-

Induction of Apoptosis: Apoptosis was induced using agents like staurosporine (B1682477) (25 nM) or through serum deprivation.[12][15]

-

Treatment: Neurons were pretreated with varying concentrations of Repinotan (e.g., 50 pM to 1 µM).[15]

-

Assessment of Apoptosis: Cell death was analyzed 24 hours later by measuring the release of lactate (B86563) dehydrogenase (LDH), observing the formation of apoptotic bodies, and detecting DNA fragmentation.[15]

-

Antagonist Studies: The specificity of the 5-HT1A receptor-mediated effect was confirmed by co-administration with a selective antagonist, such as WAY-100635.[15]

The workflow for these in vitro experiments is depicted below.

Caption: Workflow for in vitro apoptosis assays.

Electrophysiological Studies

The effects of Repinotan on neuronal firing were assessed using electrophysiological techniques.

-

Preparation: Studies were conducted on anesthetized rats.

-

Recording: Single-unit recordings were taken from dorsal raphe 5-HT neurons and dorsal hippocampus CA3 pyramidal neurons.[16]

-

Drug Administration: Repinotan was applied via microiontophoresis or administered systemically.[16][17]

-

Outcome Measures: The primary outcome was the change in the firing rate of the neurons.

-

Antagonist Confirmation: The involvement of the 5-HT1A receptor was confirmed by administering the antagonist WAY 100635, which reversed the effects of Repinotan.[16][17]

Clinical Trials Overview

Repinotan progressed to Phase II and III clinical trials for the treatment of acute ischemic stroke and traumatic brain injury.[6]

-

Phase II (BRAINS Study): A randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and dose of Repinotan in patients with acute ischemic stroke.[18] Patients received a continuous intravenous infusion of 0.5, 1.25, or 2.5 mg/day for 72 hours, initiated within six hours of symptom onset.[18] The drug was generally well-tolerated, with headache being the most common adverse event.[18] While not statistically significant, a trend towards better outcomes was observed in the 1.25 mg/day dose group.[18]

-

Phase II (Traumatic Brain Injury): A study in patients with severe traumatic brain injury showed that Repinotan (0.5, 1.25, or 2.50 mg/day for 7 days) had no apparent adverse effects on intracranial pressure or hemodynamic parameters.[3]

-

Phase III: Despite the promising preclinical data and acceptable safety profile, subsequent clinical trials failed to demonstrate sufficient efficacy to warrant further development for acute stroke.[2][8]

Conclusion

BAY x 3702 (Repinotan) is a well-characterized 5-HT1A receptor full agonist with potent neuroprotective effects in preclinical models of cerebral ischemia and traumatic brain injury. Its mechanism of action involves the modulation of neuronal excitability, inhibition of apoptosis, and influence on neurotrophic factors. While it demonstrated a favorable safety and tolerability profile in clinical trials, it ultimately did not show significant efficacy in improving outcomes for patients with acute ischemic stroke. Nevertheless, the extensive research on Repinotan has contributed significantly to the understanding of the role of the 5-HT1A receptor in neuroprotection and continues to be a valuable reference compound in pharmacological studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Repinotan - Wikipedia [en.wikipedia.org]

- 3. Repinotan (BAY x 3702): a 5HT1A agonist in traumatically brain injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repinotan | C21H24N2O4S | CID 198757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Repinotan Bayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of repinotan in healthy and brain injured animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Repinotan, A 5-HT1A agonist, in the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of the neuroprotective properties of the 5-HT1A receptor agonist repinotan HCl (BAYx3702) in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The 5-HT1A receptor agonist Bay x 3702 inhibits apoptosis induced by serum deprivation in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repinotan_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, ÃÀ¹ú/TargetMol_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

- 14. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The 5-HT1A receptor agonist BAY x 3702 prevents staurosporine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Full agonistic properties of BAY x 3702 on presynaptic and postsynaptic 5-HT1A receptors electrophysiological studies in the rat hippocampus and dorsal raphe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo actions of the selective 5-HT1A receptor agonist BAY x 3702 on serotonergic cell firing and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The BRAINS study: safety, tolerability, and dose-finding of repinotan in acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Preparation of Repinotan Hydrochloride Solutions for In Vivo Research

Application Note

Repinotan hydrochloride is a potent and selective 5-HT1A receptor agonist with significant neuroprotective properties, making it a valuable compound for in vivo research in models of stroke and traumatic brain injury. Due to its physicochemical characteristics, careful consideration must be given to the selection of an appropriate solvent and vehicle to ensure complete dissolution and stability for administration, particularly for intravenous routes.

This document provides a detailed protocol for the dissolution of this compound for in vivo studies. It includes a summary of its physicochemical properties, recommended solvent systems, and step-by-step instructions for preparing both stock and final dosing solutions. The provided protocols are designed to yield clear, injectable-grade solutions suitable for administration in animal models. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for understanding its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₅ClN₂O₄S | [1] |

| Molecular Weight | 436.95 g/mol | [1] |

| CAS Number | 144980-77-8 | [1] |

| Appearance | White, odorless crystals | [2] |

| pKa (Strongest Basic) | 9.63 (Predicted) | [1] |

| Solubility in Water | 2.1 g/100 ml (21 mg/mL) | [2] |

| Predicted Water Solubility | 0.0059 mg/mL | [1] |

| Solubility in DMSO | 80 mg/mL | [3] |

| Stability | Stable in acidic medium (pH ≤ 4). Sensitive to hydrolysis in weak acidic and neutral aqueous solutions. Unstable in alkaline medium. | [2] |

Note: A significant discrepancy exists between reported and predicted water solubility. Researchers should empirically verify solubility in their specific aqueous vehicle.

Experimental Protocols

The following protocols describe the preparation of this compound solutions for intravenous administration in in vivo studies. The choice of protocol will depend on the required concentration and the specific experimental design.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Saline (0.9% NaCl), sterile, for injection

-

(2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

-

Sterile water for injection

-

Vortex mixer

-

Sonicator (optional)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile syringes

-

Sterile syringe filters (0.22 µm)

Preparation of Stock Solution in DMSO

A concentrated stock solution in DMSO is prepared first, which can then be diluted into the final aqueous vehicle.

-

Accurately weigh the required amount of this compound powder in a sterile conical tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

-

Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]

Preparation of Final Dosing Solutions

Two different formulations for the final dosing solution are provided below. These formulations have been shown to solubilize this compound to at least 2.5 mg/mL.

This protocol uses a mixture of DMSO, PEG300, and Tween-80 in saline.

-

In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

-

Add PEG300 to the tube. The final concentration of PEG300 in the solution should be 40%.

-

Add Tween-80 to the tube. The final concentration of Tween-80 in the solution should be 5%.

-

Add sterile saline (0.9% NaCl) to reach the final desired volume. The final concentration of DMSO will be 10%.

-

Vortex the solution thoroughly until it is clear and homogenous.

-

Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

Example for 1 mL of final solution:

-

100 µL of 25 mg/mL Repinotan HCl in DMSO

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of sterile saline

This protocol utilizes SBE-β-CD to enhance solubility.

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

-

Add the 20% SBE-β-CD in saline solution to reach the final desired volume. The final concentration of DMSO will be 10%.

-

Vortex the solution thoroughly until it is clear and homogenous.

-

Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

Example for 1 mL of final solution:

-

100 µL of 25 mg/mL Repinotan HCl in DMSO

-

900 µL of 20% SBE-β-CD in saline

Stability and Storage of Dosing Solutions

-

A ready-to-use infusion solution of this compound in 0.9% NaCl is reported to be chemically stable for at least 30 hours at room temperature.

-

Due to its sensitivity to hydrolysis at neutral pH, it is recommended to use freshly prepared dosing solutions.[2] If storage is necessary, it should be for a limited time at 2-8°C and protected from light.

Safety Precautions

-

This compound is a potent pharmacological agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

All preparation steps for injectable solutions should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

Mechanism of Action: 5-HT1A Receptor Signaling

This compound exerts its neuroprotective effects through the activation of 5-HT1A receptors. This activation initiates a signaling cascade that leads to neuronal hyperpolarization and a reduction in excitotoxicity.

References

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Repinotan Hydrochloride in Human Plasma

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative determination of Repinotan hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC separation and detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.

Introduction

This compound is a serotonin (B10506) (5-HT1A) receptor agonist that has been investigated for various neurological and psychiatric disorders. Accurate and reliable quantification of Repinotan in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC method designed for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable compound)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Formic acid, analytical grade

-

Ammonium (B1175870) acetate (B1210297), analytical grade

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of analysis.[1]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically employed. For example, Mobile Phase A could be 10 mM ammonium acetate in water with 0.1% formic acid, and Mobile Phase B could be acetonitrile with 0.1% formic acid.[2][3]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at 40°C.[4]

-

Injection Volume: 10 µL.

-

Detection: UV detection at an appropriate wavelength for this compound or, for higher sensitivity and selectivity, mass spectrometry (MS) detection.[3]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for the calibration curve.

-

Calibration Curve and QC Samples: Spike drug-free human plasma with the working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[5][6]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add the internal standard solution.

-

Add 300 µL of cold acetonitrile (a 3:1 ratio of precipitant to sample is common) to precipitate the plasma proteins.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant (e.g., 10 µL) into the HPLC system.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. The values are illustrative and should be validated in the user's laboratory.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Retention Time of Repinotan | ~ 4.5 min (example) |

| Retention Time of IS | ~ 5.2 min (example) |

| Precision (Intra-day & Inter-day) | < 15% RSD |

| Accuracy | 85 - 115% |

| Recovery | > 85% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Experimental Workflow

Experimental Workflow for Repinotan Quantification

Discussion

The described HPLC method provides a reliable and efficient means for quantifying this compound in human plasma. The protein precipitation sample preparation method is simple, fast, and cost-effective, making it suitable for high-throughput analysis.[7][8] The use of a C18 column provides good separation for a wide range of small molecules. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation. For enhanced sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended.[4]

Conclusion

This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC. The method is straightforward, robust, and can be readily implemented in a laboratory setting for various research and clinical applications. It is recommended that a full method validation be performed in the destination laboratory to ensure compliance with regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Repinotan Hydrochloride in Traumatic Brain Injury Research

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Repinotan's neuroprotective effects are primarily mediated through its agonistic activity at 5-HT1A receptors.[2][5][6] The proposed mechanisms include:

-

Neuronal Hyperpolarization: Activation of post-synaptic 5-HT1A receptors leads to the opening of G protein-coupled inwardly rectifying K+ channels.[2][5][6] This causes potassium ion efflux, resulting in hyperpolarization of the neuronal membrane.

-

Inhibition of Neuronal Firing and Glutamate Release: The hyperpolarized state of the neuron reduces its excitability, thereby inhibiting neuronal firing and decreasing the release of the excitatory neurotransmitter glutamate.[2][5][6] This reduction in excitotoxicity is a key factor in its neuroprotective action.

-

Modulation of Apoptotic Pathways: Repinotan (B170810) has been shown to influence several downstream signaling cascades involved in cell survival and apoptosis. It affects the death-inhibiting protein Bcl-2 and suppresses the activity of caspase-3, a key executioner enzyme in apoptosis, through the MAPK and PKCα signaling pathways.[2][4][6][7]

Signaling Pathway of Repinotan Hydrochloride

Caption: Repinotan's neuroprotective signaling cascade.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating this compound in TBI and related injury models.

Table 1: Preclinical Efficacy of Repinotan in Animal Models of Brain Injury

| Animal Model | Species | Repinotan HCl Dose | Administration Route & Timing | Primary Outcome | Efficacy | Reference |

| Acute Subdural Hematoma | Rat | 3 and 10 µg/kg/h | Continuous i.v. infusion | Infarct Volume Reduction | 65% reduction | [3][8] |

| Acute Subdural Hematoma | Rat | 3 µg/kg/h | Continuous i.v. infusion, 5h post-injury | Infarct Volume Reduction | 54% reduction | [3][8] |

| Controlled Cortical Impact | Rat | 10 µg/kg/h | 4-hour continuous i.v. infusion, 5 min post-injury | Histopathology & Spatial Learning | Reduced hippocampal neuronal loss and cortical damage; attenuated spatial learning deficits | [4] |

| Permanent MCAO | Rat | 3 µg/kg | i.v. bolus | Infarct Volume Reduction | 73% reduction | [3][8] |

| Permanent MCAO | Rat | 3 and 10 µg/kg/h | Continuous i.v. infusion | Infarct Volume Reduction | 65% reduction | [3][8] |

| Permanent MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, 5h post-occlusion | Infarct Volume Reduction | 43% reduction | [3][8] |

| Transient MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, immediately after occlusion | Infarct Volume Reduction | 97% reduction | [3][8] |

| Transient MCAO | Rat | 10 µg/kg/h | Continuous i.v. infusion, 5h post-occlusion | Infarct Volume Reduction | 81% reduction | [3][8] |

MCAO: Middle Cerebral Artery Occlusion

Table 2: Clinical Trial Data for Repinotan in Severe Traumatic Brain Injury

| Study Phase | Number of Patients | Repinotan HCl Dose | Administration Route & Duration | Primary Endpoint | Key Findings | Reference |

| Phase II | 60 | 0.5, 1.25, or 2.50 mg/day | Continuous i.v. infusion for 7 days | Safety and Tolerability | Well-tolerated with no adverse effects on intracranial or hemodynamic parameters. | [1][9] |

| Phase II | 60 | 0.5, 1.25, or 2.50 mg/day | Continuous i.v. infusion for 7 days | Glasgow Outcome Scale (GOS) | A greater proportion of patients with good or moderate disability in the Repinotan group (60%) vs. placebo (50%). | [1][9] |

Experimental Protocols

Experimental Workflow for Preclinical TBI Studies

Protocol 1: Controlled Cortical Impact (CCI) Model in Rats

This protocol describes a common method for inducing a focal TBI.

1. Animal Preparation:

-

Adult male Sprague-Dawley rats (300-400g) are typically used.

-

Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in an oxygen/air mixture.[10]

-

Secure the animal in a stereotaxic frame.

-

Maintain body temperature at 37°C using a heating pad.

-

Shave the scalp and disinfect with an appropriate antiseptic solution.

2. Surgical Procedure:

-

Make a midline incision on the scalp to expose the skull.

-

Perform a craniotomy (typically 5-7 mm in diameter) over the desired cortical region (e.g., parietal cortex) using a high-speed drill, keeping the dura mater intact.

3. TBI Induction:

-

Use a pneumatic or electromagnetic CCI device with a specified impactor tip diameter (e.g., 3-5 mm).

-

Position the impactor tip perpendicular to the exposed dura.

-

Induce the injury with defined parameters (e.g., velocity of 4.0 m/s, penetration depth of 2.6-2.8 mm, and a dwell time of 50-150 ms).[3]

4. Post-Injury and Treatment:

-

Immediately following the impact, administer this compound or vehicle solution. For a continuous infusion, a catheter should be placed in the femoral vein prior to injury.

-

Close the scalp incision with sutures or staples.

-

Discontinue anesthesia and allow the animal to recover in a heated cage.

-

Provide post-operative care, including analgesics and monitoring for any signs of distress.

Protocol 2: Acute Subdural Hematoma (ASDH) Model in Rats

This model simulates a common clinical TBI involving bleeding into the subdural space.

1. Animal Preparation:

-

Follow the same anesthesia and stereotaxic mounting procedures as in the CCI model.

2. Surgical Procedure and ASDH Induction:

-

Perform a small craniotomy or create a burr hole over the desired cortical area.

-

Collect autologous blood from the femoral artery or tail artery.

-

Slowly inject a specified volume of non-heparinized autologous blood (e.g., 400 µL) into the subdural space over the cortex.[11]

-

Seal the craniotomy with bone wax.

3. Post-Injury and Treatment:

-

Administer this compound or vehicle as described in the CCI protocol.

-

Suture the scalp and provide post-operative care and monitoring as previously described.

Protocol 3: Behavioral Assessments

Behavioral tests should be conducted at various time points post-TBI to assess functional deficits and recovery.

1. Motor Function:

-

Neurological Severity Score (NSS): A composite score based on a series of motor, sensory, reflex, and balance tests.[12] Higher scores indicate greater impairment.

-

Beam Walk/Balance Test: Assesses motor coordination and balance by measuring the animal's ability to traverse a narrow beam.[10]

2. Cognitive Function:

-

Morris Water Maze: A widely used test for assessing spatial learning and memory.[10] Parameters to measure include the latency to find a hidden platform and the time spent in the target quadrant.

-

Novel Object Recognition: Evaluates recognition memory based on the animal's innate preference to explore a novel object over a familiar one.

Protocol 4: Histological and Molecular Analysis

At the end of the study period, animals are euthanized for brain tissue analysis.

1. Tissue Preparation:

-